molecular formula C14H18N2O2S B13832953 5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide

5-(Dimethylamino)-N-ethylnaphthalene-2-sulfonamide

Cat. No.: B13832953
M. Wt: 278.37 g/mol
InChI Key: QCBCMAGMKAHDQL-UHFFFAOYSA-N
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Description

N-dansyl ethylamine is a fluorescent compound derived from dansyl chloride. It is widely used in biochemical and analytical applications due to its ability to form highly fluorescent derivatives with primary and secondary amines. This property makes it a valuable tool in the identification and quantification of amino acids, peptides, and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-dansyl ethylamine is synthesized by reacting dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) with ethylamine. The reaction typically occurs in an alkaline medium, such as sodium carbonate or bicarbonate buffer, to facilitate the nucleophilic substitution of the chloride group by the amine group .

Industrial Production Methods

While specific industrial production methods for N-dansyl ethylamine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-dansyl ethylamine primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various dansylated derivatives, which are highly fluorescent and can be used for analytical purposes .

Mechanism of Action

The mechanism by which N-dansyl ethylamine exerts its effects involves the formation of a stable covalent bond between the sulfonyl chloride group and the amino group of the target molecule. This reaction results in the formation of a fluorescent derivative, which can be detected and quantified using spectroscopic methods. The molecular targets include primary and secondary amines, and the pathways involved are primarily nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-dansyl ethylamine is unique due to its specific reactivity with ethylamine, resulting in a highly fluorescent product that is particularly useful in analytical applications. Its stability and fluorescence properties make it a preferred choice for labeling and detecting biomolecules .

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

5-(dimethylamino)-N-ethylnaphthalene-2-sulfonamide

InChI

InChI=1S/C14H18N2O2S/c1-4-15-19(17,18)12-8-9-13-11(10-12)6-5-7-14(13)16(2)3/h5-10,15H,4H2,1-3H3

InChI Key

QCBCMAGMKAHDQL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C(=CC=C2)N(C)C

Origin of Product

United States

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